molecular formula C19H20ClFN2OS B2992136 N-(4-chlorobenzyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide CAS No. 1704550-43-5

N-(4-chlorobenzyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2992136
CAS No.: 1704550-43-5
M. Wt: 378.89
InChI Key: BNLDDKWOPNELOI-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide is a useful research compound. Its molecular formula is C19H20ClFN2OS and its molecular weight is 378.89. The purity is usually 95%.
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Scientific Research Applications

Disposition and Metabolism of SB-649868 The study by Renzulli et al. (2011) investigates the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, highlighting its elimination pathways and metabolites in humans. This research can be relevant when considering the metabolic pathways and potential applications in studying receptor interactions or drug development processes, which could align with the pharmacokinetic properties of "N-(4-chlorobenzyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide" (Renzulli et al., 2011).

Environmental Impact and Occupational Health Research on 1-bromopropane's neurotoxicity in workers, as reported in the "MMWR. Morbidity and mortality weekly report" (2008), underscores the importance of assessing chemical safety and occupational health risks. Such studies are critical for understanding the environmental and health implications of chemical exposure, which might be a consideration for the safety assessments of "this compound" in research and industrial applications MMWR. Morbidity and mortality weekly report, 2008.

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.

Mode of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with similar compounds , it is likely that this compound could influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

The wide range of biological activities associated with similar compounds suggests that the effects could be diverse, depending on the specific targets and pathways involved .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2OS/c20-15-7-5-14(6-8-15)13-22-19(24)23-10-9-18(25-12-11-23)16-3-1-2-4-17(16)21/h1-8,18H,9-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLDDKWOPNELOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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